Product packaging for H-Cys(Trt)-OtBu(Cat. No.:CAS No. 158009-03-1; 76587-61-6)

H-Cys(Trt)-OtBu

Cat. No.: B2477435
CAS No.: 158009-03-1; 76587-61-6
M. Wt: 419.58
InChI Key: VVIZBZVUAOGUBQ-QHCPKHFHSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Rationale for Amino Acid Side Chain and Carboxyl Protection in Peptide Synthesis

During peptide synthesis, the α-amino group of one amino acid is coupled with the carboxylic acid group of another. To direct this reaction specifically, the α-amino group of the incoming amino acid is temporarily protected. spcmc.ac.in Similarly, the side chains of many amino acids contain reactive functional groups (e.g., amines, carboxylic acids, alcohols, and thiols) that must be protected throughout the synthesis to prevent undesired side reactions. nih.govpeptide.com The C-terminal carboxylic acid of the first amino acid in a solution-phase synthesis is also protected to prevent it from reacting. spcmc.ac.in In solid-phase peptide synthesis (SPPS), the resin support itself acts as the C-terminal protecting group. biosynth.comspcmc.ac.in The choice of protecting groups for the side chains is critical and must be compatible with the conditions used for the removal of the temporary α-amino protecting group. peptide.com

The compound at the center of this discussion, H-Cys(Trt)-OtBu, is a derivative of the amino acid cysteine where both the side chain thiol and the C-terminal carboxyl group are protected.

Table 1: Key Properties of this compound

Property Value
IUPAC Name tert-butyl (2R)-2-amino-3-tritylsulfanylpropanoate nih.gov
Molecular Formula C26H29NO2S nih.gov
Molecular Weight 419.6 g/mol nih.gov
CAS Number 76587-61-6 nih.gov
Appearance Solid cymitquimica.com

Overview of Cysteine Thiol Protection Strategies

The thiol (-SH) group of the cysteine side chain is highly reactive and prone to oxidation, which can lead to the unwanted formation of disulfide bonds. ontosight.ai It can also participate in other undesired side reactions. rsc.org Therefore, protecting the cysteine thiol is crucial for the successful synthesis of cysteine-containing peptides. rsc.orgacs.org A variety of protecting groups have been developed for this purpose, each with its own characteristics regarding stability and cleavage conditions. rsc.orgrsc.org

The trityl (Trt) group is a commonly used acid-labile protecting group for the cysteine thiol. ontosight.airesearchgate.net It is a bulky group that provides good steric hindrance, influencing the molecule's reactivity and conformation. cymitquimica.com The Trt group is stable under the basic conditions used for the removal of the Fmoc (9-fluorenylmethoxycarbonyl) protecting group, which is frequently used for temporary α-amino protection in SPPS. peptide.com However, the Trt group can be cleaved under acidic conditions, typically with trifluoroacetic acid (TFA), often at the same time as the final cleavage of the peptide from the resin. ontosight.aiiris-biotech.de

Other protecting groups for the cysteine thiol include:

Acetamidomethyl (Acm): Stable to the acidic conditions used to remove many other protecting groups, allowing for selective deprotection and disulfide bond formation. cblpatras.gr

tert-Butyl (tBu): Another acid-labile group, often used in conjunction with the Boc (tert-butoxycarbonyl) strategy for N-terminal protection. iris-biotech.de

3-nitro-2-pyridylsulfenyl (Npys): This group can be cleaved under specific conditions and also activates the thiol for disulfide bond formation. nih.gov

Overview of Carboxyl Protection Strategies

Protecting the carboxylic acid group of an amino acid is essential to prevent it from reacting during the coupling step. spcmc.ac.in This is typically achieved by converting the carboxylic acid into an ester. libretexts.org

The tert-butyl (tBu) ester is a widely used protecting group for carboxylic acids due to its stability against a variety of nucleophiles and reducing agents. thieme-connect.com It is an acid-labile group, meaning it can be conveniently removed under acidic conditions. thieme-connect.com This makes it compatible with the Fmoc/tBu strategy in SPPS, where the final cleavage and deprotection step is carried out with a strong acid like TFA. iris-biotech.de The tBu group can be introduced by reacting the carboxylic acid with tert-butanol (B103910) or isobutene in the presence of a strong acid. thieme-connect.com

Other common carboxyl protecting groups include:

Methyl or Ethyl esters: These are simple esters that can be removed by hydrolysis with aqueous base. libretexts.org

Benzyl (B1604629) (Bzl) esters: These can be removed by mild hydrolysis or by catalytic hydrogenolysis. libretexts.org

The combination of the trityl group for the cysteine thiol and the tert-butyl ester for the carboxyl group in this compound provides a set of protecting groups that are both stable under the conditions of peptide chain elongation (using Fmoc chemistry) and can be removed simultaneously during the final acid-mediated cleavage from the solid support. peptide.comiris-biotech.de This makes this compound a valuable building block in the synthesis of complex peptides. bapeks.comgoogle.com

Structure

2D Structure

Chemical Structure Depiction
molecular formula C26H29NO2S B2477435 H-Cys(Trt)-OtBu CAS No. 158009-03-1; 76587-61-6

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

tert-butyl (2R)-2-amino-3-tritylsulfanylpropanoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H29NO2S/c1-25(2,3)29-24(28)23(27)19-30-26(20-13-7-4-8-14-20,21-15-9-5-10-16-21)22-17-11-6-12-18-22/h4-18,23H,19,27H2,1-3H3/t23-/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VVIZBZVUAOGUBQ-QHCPKHFHSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)C(CSC(C1=CC=CC=C1)(C2=CC=CC=C2)C3=CC=CC=C3)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)[C@H](CSC(C1=CC=CC=C1)(C2=CC=CC=C2)C3=CC=CC=C3)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H29NO2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

419.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis and Preparation of H Cys Trt Otbu

Methodologies for Thiol Protection (Trityl) on Cysteine

Protecting the nucleophilic thiol group of cysteine is a mandatory step in peptide synthesis to prevent its oxidation. bachem.com The trityl (triphenylmethyl, Trt) group is one of the most widely used S-protecting groups in the Fmoc/tBu solid-phase peptide synthesis strategy due to its lability in trifluoroacetic acid (TFA), which is typically used for the final cleavage from the resin. bachem.comsigmaaldrich.com

Direct S-Tritylation of Cysteine

Direct S-tritylation involves the reaction of cysteine with a tritylating agent. A common method is the reaction of cysteine with triphenylmethanol (B194598) (trityl alcohol) in the presence of an acid catalyst. thieme-connect.de The acid facilitates the formation of the stable trityl cation, which then readily reacts with the nucleophilic sulfur atom of the cysteine side chain. Another efficient procedure involves using trityl alcohol in 1,1,1,3,3,3-hexafluoro-2-propanol (B117542) (HFIP), which selectively promotes S-tritylation even in fully unprotected peptides. nih.gov This method is valued for its convenience and high selectivity for the cysteine thiol group over other nucleophilic functionalities within a peptide chain. nih.gov

Table 1: Conditions for Direct S-Tritylation of Cysteine
Tritylating AgentCatalyst/SolventKey FeaturesReference
Triphenylmethanol (Trityl alcohol)Tosylhydrazine (TosOH) or BF3·OEt2Acid-catalyzed reaction forming a stable trityl cation for reaction with the thiol. thieme-connect.de
Trityl alcohol1,1,1,3,3,3-Hexafluoro-2-propanol (HFIP)Promotes selective S-tritylation on unprotected peptides. nih.gov

N,S-Ditritylation and Selective N-Deprotection Approaches

An alternative route to S-trityl cysteine involves an initial N,S-ditritylation of cysteine, followed by a selective N-deprotection step. thieme-connect.de This approach yields N,S-ditritylcysteine as a key intermediate. The subsequent selective removal of the N-trityl group can be achieved under milder acidic conditions than those required for S-trityl cleavage, for instance, using acetic acid or pyridine (B92270) hydrochloride. thieme-connect.de This differential lability allows for the isolation of the desired S-tritylated product, which is crucial for syntheses conducted in solution. thieme-connect.de

Scalable Synthesis Routes for Thiol-Protected Cysteine Derivatives

The demand for peptide-based therapeutics has driven the development of scalable synthesis routes for key building blocks like thiol-protected cysteine. Facile and scalable methods for producing S-trityl-α-methyl cysteine have been described, starting from L-cysteine ethyl ester. thieme-connect.comthieme-connect.com These multi-step syntheses are designed to be inexpensive and reliable, making them suitable for large-scale production for applications in natural product synthesis and solid-phase peptide synthesis (SPPS). thieme-connect.comthieme-connect.com The development of such robust routes is critical for the industrial viability of complex peptide manufacturing. thieme-connect.com

Methodologies for Carboxyl Protection (tert-Butyl Ester)

The tert-butyl (tBu) ester is a widely employed protecting group for carboxylic acids in peptide synthesis. nii.ac.jpthieme.de Its popularity stems from its high stability against a variety of nucleophiles and reducing agents, combined with the ease of its removal under acidic conditions, such as with trifluoroacetic acid (TFA). nii.ac.jpthieme.de

Condensation Reactions with tert-Butanol (B103910) Derivatives

One of the common methods for forming tert-butyl esters is the acid-catalyzed condensation of a carboxylic acid with tert-butanol. nii.ac.jpthieme.dethieme-connect.comthieme-connect.com This reaction is often performed using a strong acid like sulfuric acid. indianastate.edu For amino acids like cysteine, this method can be effective. For instance, S-tert-butylcysteine has been prepared by using tert-butanol as both the reagent and the solvent in the presence of 4M HCl. indianastate.edu

Utilization of tert-Butylating Agents

A variety of specialized tert-butylating agents have been developed to facilitate the esterification of carboxylic acids. These reagents are often used when direct condensation with tert-butanol is not efficient or is incompatible with the substrate. thieme-connect.comthieme-connect.com A particularly effective and safe method involves treating a free amino acid with bis(trifluoromethanesulfonyl)imide (Tf₂NH) in tert-butyl acetate (B1210297) (AcOtBu). nii.ac.jpthieme-connect.com In this system, tert-butyl acetate serves as both the solvent and the tert-butylating agent, while Tf₂NH acts as a strong acid catalyst. nii.ac.jpthieme-connect.com This approach has been shown to be faster and provide higher yields compared to many conventional methods. nii.ac.jp Other notable tert-butylating agents include di-tert-butyl dicarbonate (B1257347) (Boc₂O) and tert-butyl trichloroacetimidate. thieme-connect.comthieme-connect.com

Table 2: Common tert-Butylating Agents and Conditions
AgentConditions/CatalystApplicationReference
tert-Butyl Acetate (AcOtBu)Bis(trifluoromethanesulfonyl)imide (Tf₂NH)Direct tert-butylation of free amino acids. nii.ac.jpthieme-connect.com
Di-tert-butyl dicarbonate (Boc₂O)Acid catalyst (e.g., Yb(OTf)₃)tert-Butylation of carboxylic acids and alcohols. thieme-connect.comresearchgate.net
tert-ButanolStrong acid (e.g., H₂SO₄, HCl)Condensation with carboxylic acids. nii.ac.jpindianastate.edu
tert-Butyl trichloroacetimidateAcid catalystMild tert-butylation of alcohols and phenols. thieme-connect.comthieme-connect.comresearchgate.net

Novel tert-Butylation Approaches

The introduction of the tert-butyl group for the protection of the carboxylic acid function in amino acids is a critical step in peptide synthesis. Traditional methods often require harsh acidic conditions. However, recent advancements have led to milder and more efficient tert-butylation protocols. One such approach involves the use of tert-butyl methyl ether as the tert-butyl source in the presence of a catalytic amount of sulfuric acid. This method is noted for its simplicity and scalability. researchgate.net

Another innovative method utilizes bis(trifluoromethanesulfonyl)imide as a catalyst, which facilitates the tert-butylation of free amino acids with high yields and faster reaction times compared to conventional techniques. researchgate.net A particularly mild technique employs tert-butyl 2,2,2-trichloroacetimidate in conjunction with a non-coordinating acid-base catalyst system, which is compatible with other acid-sensitive protecting groups like Boc and boronate esters. researchgate.net

During solid-phase peptide synthesis (SPPS) using the Fmoc/tBu strategy, the final cleavage step with trifluoroacetic acid (TFA) can lead to the formation of S-tert-butylated cysteine as a side product. researchgate.netacs.org This occurs due to the reaction of the liberated cysteine thiol with tert-butyl cations generated from the cleavage of other tert-butyl-based protecting groups. acs.org Research has focused on optimizing cleavage cocktails to mitigate this side reaction. The inclusion of scavengers is crucial. While thioether-based scavengers like dimethyl sulfide (B99878) (DMS) have shown effectiveness, the choice and concentration of scavengers can significantly impact the purity of the final peptide. acs.org Studies have shown that the extent of tert-butylation can be influenced by the position of the cysteine residue in the peptide sequence, with C-terminal cysteines often being more susceptible. acs.org

Analytical Methodologies for the Characterization of Protected Amino Acids

The characterization of protected amino acids like H-Cys(Trt)-OtBu is essential to ensure their purity and structural integrity before their use in peptide synthesis. A combination of chromatographic and spectroscopic techniques is typically employed for this purpose.

Chromatographic Techniques in Protected Amino Acid Synthesis

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the analysis of protected amino acids. Reversed-phase HPLC (RP-HPLC) is the most common method, utilizing a non-polar stationary phase and a polar mobile phase. azolifesciences.com Due to the lack of a strong chromophore in many amino acids, pre- or post-column derivatization is often necessary to enhance detection by UV or fluorescence detectors. azolifesciences.com However, for protected amino acids, the protecting groups themselves can often provide sufficient UV absorbance for detection.

Chiral HPLC is particularly important for determining the enantiomeric purity of protected amino acids. tandfonline.com Columns with chiral stationary phases, such as those based on proteins (e.g., ovomucoid) or macrocyclic antibiotics (e.g., teicoplanin), are used to separate enantiomers. tandfonline.com The nature and position of the protecting groups can significantly influence the separation of enantiomers on these columns. tandfonline.com For instance, the Ultron Ovomucoid (OVM) chiral column has proven versatile for the resolution of a variety of Fmoc, Boc, Trt, and Pmc protected amino acids without the need for derivatization. tandfonline.com

The development of Ultra-Performance Liquid Chromatography (UPLC) has offered increased sensitivity and faster analysis times compared to traditional HPLC. azolifesciences.com Techniques like hydrophilic interaction liquid chromatography (HILIC) are also employed for the analysis of native amino acids. azolifesciences.com

Spectroscopic Techniques for Structural Confirmation

Spectroscopic methods are indispensable for the structural elucidation of protected amino acids.

Nuclear Magnetic Resonance (NMR) spectroscopy , particularly ¹H and ¹³C NMR, provides detailed information about the molecular structure. nih.gov For protected amino acids, NMR can confirm the presence and attachment of the protecting groups. Two-dimensional NMR techniques can be used to determine the secondary structures of peptides synthesized using these building blocks. acs.org

Mass Spectrometry (MS) is used to determine the molecular weight of the compound and to confirm its identity. nih.gov HPLC coupled with tandem mass spectrometry (HPLC-MS/MS) is a powerful tool that provides both separation and structural information, enhancing specificity and reproducibility. azolifesciences.comnih.gov

Circular Dichroism (CD) spectroscopy is employed to study the secondary structure of peptides and proteins and can be used to investigate the interactions of synthetic amino acids with biological macromolecules like proteins. mdpi.com

X-ray Diffraction (XRD) provides definitive information about the three-dimensional structure of crystalline compounds. nih.govrsc.org While obtaining suitable crystals of peptides can be challenging, single-crystal X-ray diffraction, when successful, provides precise data on bond lengths and angles. nih.gov

The following table summarizes the key properties of this compound:

PropertyValue
Chemical Formula C₂₆H₂₉NO₂S
Molecular Weight 419.6 g/mol nih.gov
CAS Number 76587-61-6 nih.govbldpharm.com
Appearance White crystalline powder acs.org
Purity Typically ≥98% iris-biotech.deiris-biotech.de
Enantiomeric Purity Typically ≥99.5% iris-biotech.de

Reactivity and Chemical Transformations of H Cys Trt Otbu in Synthetic Contexts

Chemical Behavior of the Trityl Protecting Group on Cysteine

The trityl group is a widely used, acid-labile protecting group for the sulfhydryl moiety of cysteine in solid-phase peptide synthesis (SPPS). sigmaaldrich.comresearchgate.net Its popularity stems from its compatibility with the Fmoc/tBu strategy, where it is typically removed during the final cleavage of the peptide from the resin using a strong acid like trifluoroacetic acid (TFA). rsc.orgsigmaaldrich.com

Acid Lability and Mechanistic Aspects of Trityl Cleavage

The S-trityl bond is highly susceptible to acidolysis. thieme-connect.de The cleavage mechanism is initiated by protonation, which leads to the formation of the highly stable triphenylmethyl carbocation (trityl cation) and the free thiol group of cysteine. thieme-connect.deembrapa.br The stability of this carbocation is a key feature of the trityl group. sigmaaldrich.comembrapa.br In the context of Fmoc-based SPPS, the trityl group is labile to standard TFA cleavage cocktails, allowing for its simultaneous removal with other acid-labile side-chain protecting groups and cleavage from the resin support. rsc.orgsigmaaldrich.com The release of the trityl cation is often visually indicated by the appearance of a deep yellow color in the reaction mixture. thermofisher.com

The acid lability of trityl-based protecting groups can be modulated by substitution on the phenyl rings. For instance, the 4-methoxytrityl (Mmt) group is considerably more acid-labile than the standard trityl group. ug.edu.plthieme-connect.de This allows for selective deprotection under milder acidic conditions, such as 1-2% TFA in dichloromethane (B109758) (DCM), while other groups like tBu esters remain intact. ug.edu.plsigmaaldrich.com An established acid lability rank order for common thiol protecting groups is Xan > Mmt > Tmb > Trt. thieme-connect.de

Role of Scavengers in Mitigating Side Reactions During Trityl Deprotection

During the acid-mediated cleavage of the trityl group, the liberated trityl cation is a potent electrophile that can re-alkylate the nucleophilic thiol side chain of cysteine or react with other sensitive residues like tryptophan and methionine. thieme-connect.desigmaaldrich.com To prevent these side reactions, nucleophilic reagents known as scavengers are added to the cleavage cocktail. sigmaaldrich.combachem.com

The primary role of these scavengers is to efficiently and irreversibly trap the trityl cation. embrapa.brnih.gov Trialkylsilanes, such as triisopropylsilane (B1312306) (TIS) and triethylsilane (TES), are particularly effective scavengers. thieme-connect.desigmaaldrich.com They act by reducing the trityl cation to the inert hydrocarbon triphenylmethane, thus driving the deprotection equilibrium towards the desired free thiol. bachem.comnih.gov Other commonly used scavengers include 1,2-ethanedithiol (B43112) (EDT), which not only captures t-butyl cations but also aids in the removal of the trityl group. sigmaaldrich.com Water is also frequently added to cleavage cocktails to scavenge carbocations. wpmucdn.com The use of scavengers is considered mandatory to ensure complete and clean deprotection of Cys(Trt). sigmaaldrich.combachem.com

ScavengerFunction in Trityl DeprotectionReference
Triisopropylsilane (TIS) Reduces the trityl cation to inert triphenylmethane, preventing re-alkylation. bachem.comnih.gov Highly efficient for quenching the stable trityl cation. sigmaaldrich.com sigmaaldrich.combachem.comnih.gov
1,2-Ethanedithiol (EDT) Acts as a good scavenger for cations and assists in the removal of the trityl group. sigmaaldrich.combachem.com sigmaaldrich.combachem.com
Water (H₂O) Serves as a scavenger for carbocations generated during cleavage. wpmucdn.com wpmucdn.com
Phenol Acts as a carbocation receptor to prevent reattachment of the trityl group. embrapa.brsigmaaldrich.com embrapa.brsigmaaldrich.com

Challenges and Reversibility in Trityl Deprotection

The principal challenge in the deprotection of Cys(Trt) is the reversibility of the cleavage reaction. sigmaaldrich.comembrapa.br The high stability of the trityl cation combined with the strong nucleophilicity of the liberated cysteine thiol can lead to the reformation of the S-trityl bond (retritylation). sigmaaldrich.comthieme-connect.de This equilibrium can result in incomplete deprotection, especially if scavengers are not used or are used in insufficient quantities. sigmaaldrich.comembrapa.br

Another challenge arises from potential side reactions with the resin support. For peptides containing Cys(Trt) attached to acid-labile resins like Wang resin, S-alkylation of the cysteine thiol by fragmented resin linkers can occur during cleavage. peptide.com The use of scavengers like TIS alone may not be sufficient to completely suppress this side reaction, particularly when the cysteine residue is near the C-terminus. peptide.com Furthermore, the N-Fmoc group itself can be a source of side reactions; under basic conditions for Fmoc removal, the dibenzofulvene byproduct can react with a deprotected cysteine thiol, leading to an undesired S-fluorenylmethyl (Fm) modification. beilstein-journals.org

Chemical Behavior of the tert-Butyl Ester Protecting Group on the Carboxyl Terminus

The tert-butyl (tBu) ester is a common protecting group for the carboxylic acid terminus of amino acids. acsgcipr.org It is characterized by its stability under basic and nucleophilic conditions, making it orthogonal to the base-labile Fmoc group in peptide synthesis. acsgcipr.orgarkat-usa.orgorganic-chemistry.org However, it is readily cleaved under acidic conditions. acsgcipr.orglookchem.com

Acid Lability and Mechanistic Aspects of tert-Butyl Ester Cleavage

The deprotection of a tert-butyl ester is typically achieved using strong acids like TFA. stackexchange.comtandfonline.com The cleavage mechanism involves the protonation of the ester's carbonyl oxygen, which increases the electrophilicity of the carbonyl carbon. acsgcipr.org This is followed by the departure of the stable tert-butyl carbocation, yielding the free carboxylic acid. acsgcipr.orgstackexchange.com The tert-butyl cation is then typically quenched by a nucleophilic scavenger or undergoes elimination to form isobutylene (B52900) gas. stackexchange.comcommonorganicchemistry.com

This acid-catalyzed cleavage is a cornerstone of the Fmoc/tBu strategy, where TFA is used in the final step to simultaneously deprotect tBu-based side-chain protecting groups (such as those on Asp, Glu, Ser, Thr, and Tyr) and cleave the peptide from the resin. nih.govsigmaaldrich.com The reaction is, in principle, catalytic in acid, as the proton consumed in the initial step can be regenerated upon the quenching of the tBu cation. stackexchange.com

Development of Milder Deprotection Strategies for tert-Butyl Esters

While TFA is effective, its harshness can cause unwanted side reactions or decomposition of sensitive substrates. lookchem.com This has spurred the development of milder and more selective methods for tert-butyl ester cleavage. lookchem.comacs.org These alternative strategies are particularly valuable when other acid-sensitive groups are present in the molecule that need to be preserved. lookchem.com

Several milder deprotection systems have been reported:

Silica (B1680970) Gel: Refluxing a t-butyl ester with standard flash chromatography-grade silica gel in toluene (B28343) has been shown to be an effective and selective cleavage method. lookchem.comresearchgate.net This system can selectively cleave t-butyl esters in the presence of t-butyl ethers. researchgate.net

Lewis Acids: Various Lewis acids can catalyze the deprotection under milder conditions than strong Brønsted acids. Ytterbium triflate (Yb(OTf)₃) has been used as a mild, reusable catalyst in nitromethane (B149229) to selectively cleave t-butyl esters in the presence of benzyl (B1604629), allyl, and methyl esters. Another system employs cerium(III) chloride (CeCl₃·7H₂O) with sodium iodide (NaI) in acetonitrile (B52724) to selectively remove t-butyl esters while leaving N-Boc groups intact.

Aqueous Phosphoric Acid: An environmentally benign approach uses aqueous phosphoric acid for the selective deprotection of tert-butyl esters, carbamates, and ethers, while tolerating groups like Cbz carbamates and benzyl esters. organic-chemistry.org

Radical Cation/Silane (B1218182) System: A recently developed catalytic protocol uses the tris-4-bromophenylamminium radical cation ("magic blue") in combination with triethylsilane. This system facilitates the mild cleavage of the C-O bond in tert-butyl esters, ethers, and carbamates without the need for strong acids or high temperatures. acs.orgacs.org

Reagent SystemConditionsSelectivity/AdvantagesReference
Silica Gel Refluxing TolueneMild; selective over t-butyl ethers and TMSE esters. lookchem.comresearchgate.net lookchem.comresearchgate.net
Ytterbium Triflate (Yb(OTf)₃) Catalytic amount, Nitromethane, 45-50°CMild; selective over benzyl, allyl, and methyl esters.
CeCl₃·7H₂O / NaI Acetonitrile, refluxSelective cleavage of t-butyl esters over N-Boc groups.
Aqueous H₃PO₄ Aqueous solutionMild, environmentally benign; tolerates Cbz, benzyl esters, TBDMS ethers. organic-chemistry.org organic-chemistry.org
Magic Blue / Triethylsilane Catalytic, room temperatureMild, high functional group tolerance, avoids strong acids. acs.orgacs.org acs.orgacs.org

Table of Mentioned Compounds

Abbreviation / Common NameFull Chemical Name
H-Cys(Trt)-OtBuS-trityl-L-cysteine tert-butyl ester
AcmAcetamidomethyl
Boctert-Butoxycarbonyl
CbzBenzyloxycarbonyl
DCMDichloromethane
DTTDithiothreitol
EDT1,2-Ethanedithiol
FmS-fluorenylmethyl
Fmoc9-Fluorenylmethoxycarbonyl
Mmt4-Methoxytrityl
Mobp-Methoxybenzyl
PAL5-(4-(Fmoc-aminomethyl)-3,5-dimethoxyphenoxy)valeric acid
Pbf2,2,4,6,7-Pentamethyldihydrobenzofuran-5-sulfonyl
Pmc2,2,5,7,8-Pentamethylchroman-6-sulfonyl
SPPSSolid-Phase Peptide Synthesis
StBuS-tert-butylthio
TBDMStert-Butyldimethylsilyl
TESTriethylsilane
TFATrifluoroacetic acid
TISTriisopropylsilane
Tmb2,4,6-Trimethoxybenzyl
TMSETrimethylsilylethyl
TrtTrityl (Triphenylmethyl)
Xan9-Xanthenyl
Yb(OTf)₃Ytterbium(III) trifluoromethanesulfonate

Orthogonal Protecting Group Strategies Incorporating this compound

Orthogonal protecting group strategies are fundamental to modern peptide and organic synthesis, allowing for the sequential deprotection of different functional groups without affecting others. This compound is a valuable building block in such strategies due to the differential lability of its protecting groups.

This compound is fully compatible with the widely used Fmoc/tBu solid-phase peptide synthesis (SPPS) strategy. altabioscience.com In this methodology, the temporary Nα-Fmoc group is removed by a mild base, typically piperidine (B6355638), to which both the S-Trt and C-terminal OtBu groups are stable. The S-Trt and OtBu protecting groups, along with other side-chain protecting groups like Boc and tBu ethers, are then typically removed in a final single step using a strong acid, most commonly trifluoroacetic acid (TFA). peptide.comthermofisher.com

The use of S-Trt protection for cysteine offers advantages over some other protecting groups. For instance, it has been shown to minimize the formation of 3-(1-piperidinyl)alanine, a side product that can form with C-terminal cysteine residues during Fmoc deprotection. peptide.com Furthermore, in syntheses involving difficult sequences, trityl-based side-chain protection has been reported to result in purer peptides compared to t-butyl-based protection. cblpatras.gr The combination of Fmoc-Cys(Trt)-OH with other standard Fmoc-amino acids such as Fmoc-Gln(Trt)-OH, Fmoc-His(Trt)-OH, Fmoc-Lys(Boc)-OH, and Fmoc-Glu(OtBu)-OH is common in the synthesis of complex peptides. altabioscience.comnih.gov

The S-trityl (Trt) group can be selectively removed under mildly acidic conditions that leave more robust acid-labile groups, such as tert-butyl esters and ethers, intact. This orthogonality is crucial for on-resin modifications, such as side-chain to side-chain cyclization or the introduction of specific labels.

Conditions for selective Trt group removal often involve the use of a very dilute solution of trifluoroacetic acid (TFA) in a scavenger-containing solvent. For example, a solution of 1% TFA in dichloromethane (DCM) with the addition of a silane scavenger like triethylsilane (TES) or triisopropylsilane (TIS) is effective. sigmaaldrich.com The scavenger is essential to quench the reactive trityl cation that is released, thereby preventing side reactions such as the re-alkylation of other nucleophilic residues like tryptophan. sigmaaldrich.com The deprotection is an equilibrium process, so the use of scavengers or continuous flow methods helps to drive the reaction to completion. sigmaaldrich.com Other modified trityl groups, such as the 4-methoxytrityl (Mmt) group, are even more acid-labile and can be removed with even milder acidic conditions. peptide.com

This selective deprotection allows for strategies where a cysteine residue protected with a Trt group can be unmasked while other residues protected with tBu-based groups remain protected. cblpatras.gr This is particularly useful in the synthesis of phosphopeptides, where a serine or threonine residue might be protected as a Trt ether for selective deprotection and subsequent phosphorylation on the solid support. google.com

The selective cleavage of the tert-butyl ester of this compound, while preserving the S-Trityl and other protecting groups, allows for C-terminal modification of a peptide. As detailed in section 3.2.3, this can be achieved using specific Lewis acids or enzymatic methods.

For example, ZnBr₂ in DCM can be used, although its compatibility with N-Boc and N-Trt groups can be limited. nih.govscite.aiacs.orgmanchester.ac.ukresearchgate.net Ytterbium triflate has been shown to be a mild and effective catalyst for this transformation, demonstrating selectivity in the presence of other ester types. niscpr.res.in These methods provide a route to a free C-terminal carboxylic acid while the rest of the peptide remains fully protected, enabling solution-phase fragment condensation or the synthesis of C-terminally modified peptides. An efficient FeCl₃-based method has also been developed for the selective deprotection of side-chain tert-butyl protected aspartic and glutamic acids on-resin, which could potentially be adapted. nih.gov

Table 2: Orthogonal Deprotection Schemes for this compound

Protecting Group to be Removed Reagents and Conditions Remaining Protecting Groups
Nα-Fmoc 20% Piperidine in DMF S-Trt, C-OtBu
S-Trt 1% TFA in DCM with scavengers (e.g., TIS) C-OtBu, Nα-Boc, O-tBu
C-OtBu ZnBr₂ in DCM or Yb(OTf)₃ in nitromethane S-Trt, Nα-Boc, O-tBu
All (Trt, OtBu, Boc, etc.) 95% TFA with scavengers None

Selective Deprotection of Trityl in the Presence of Other Acid-Labile Groups

Stereochemical Integrity and Side Reactions in this compound Transformations

Maintaining the stereochemical integrity of amino acid residues during peptide synthesis is paramount, as racemization can lead to diastereomeric impurities that are difficult to separate and can have significant impacts on the biological activity of the final peptide. Cysteine is known to be particularly susceptible to racemization. peptide.comub.edu

Racemization of cysteine residues can occur during both the coupling steps and the deprotection steps of peptide synthesis. ub.eduacs.orgacs.org The mechanism of racemization during coupling often involves the formation of a 5(4H)-oxazolone intermediate, which can readily tautomerize to its aromatic isomer, thereby losing the stereochemical information at the α-carbon. bachem.com

The choice of coupling reagent and conditions significantly influences the extent of racemization. Studies have shown that phosphonium (B103445) and aminium-based coupling reagents like HBTU, HATU, and PyAOP, when used with a base like diisopropylethylamine (DIEA), can lead to substantial racemization of cysteine derivatives. acs.orgacs.org For instance, coupling of Fmoc-Cys(Trt)-OH using uronium activation in the presence of a base resulted in 8% racemization in a model peptide. researchgate.net

To minimize racemization, several strategies have been developed:

Avoiding Pre-activation: Eliminating the pre-activation step when using phosphonium or aminium reagents can reduce racemization levels significantly. acs.orgacs.org

Choice of Base: Using a weaker base, such as 2,4,6-collidine (TMP) or N-methylmorpholine (NMM), instead of DIEA, can lower the rate of racemization. acs.orgacs.orgbachem.com

Solvent Effects: Performing the coupling in less polar solvents, such as a mixture of DCM and DMF, can also be beneficial. acs.orgacs.org

Carbodiimide (B86325) Coupling: The use of carbodiimides like DIC in the presence of an additive such as 1-hydroxybenzotriazole (B26582) (HOBt) is generally found to cause less racemization. ub.edu

Pentafluorophenyl (Pfp) Esters: The use of pre-formed Fmoc-Cys(Trt)-OPfp esters is particularly recommended as the coupling reaction does not require an added base, thus minimizing the risk of epimerization. sigmaaldrich-jp.com

The bulky trityl group on the cysteine side chain is generally considered to help minimize certain side reactions, but it does not completely prevent racemization during the activation and coupling of the C-terminal carboxyl group. peptide.comresearchgate.net Studies comparing different S-protecting groups have shown that the extent of racemization can vary, with some newer protecting groups showing less propensity for racemization than Trt under certain conditions. researchgate.netcsic.es

Table 3: Factors Influencing Cysteine Racemization during Coupling

Factor High Racemization Conditions Low Racemization Conditions
Coupling Reagent Uronium/Aminium salts (e.g., HBTU, HATU) with pre-activation. acs.orgresearchgate.net Carbodiimides (e.g., DIC) with additives (e.g., HOBt); Pre-formed Pfp esters. ub.edusigmaaldrich-jp.com
Base Strong, sterically hindered bases (e.g., DIEA). acs.orgacs.org Weaker bases (e.g., NMM, collidine) or no base. acs.orgbachem.com
Solvent Polar aprotic solvents (e.g., neat DMF). acs.orgacs.org Less polar solvents (e.g., DCM/DMF mixtures). acs.orgacs.org
S-Protecting Group Trt can still allow significant racemization under harsh coupling conditions. researchgate.net Other groups like Thp have shown reduced racemization in some studies. csic.es

Formation of S-tert-Butylated Cysteine and Related Side Products

In peptide synthesis, particularly during the acid-mediated global deprotection step, the cysteine residue is susceptible to various side reactions. When using derivatives like this compound, one of the most prominent side reactions is the S-alkylation of the cysteine thiol, leading to the formation of S-tert-butylated cysteine. acs.orgug.edu.pl This occurs during the final cleavage from the solid support, which is typically conducted with trifluoroacetic acid (TFA). acs.org

The mechanism involves the cleavage of tert-butyl (tBu) based protecting groups, such as the tert-butyl ester (OtBu) of this compound or the side-chain protection of other amino acids like Asp(OtBu), Ser(tBu), or Thr(tBu). acs.orggoogle.com During this process, stable tert-butyl cations (tBu⁺) are liberated into the cleavage cocktail. acs.orgnih.gov Concurrently, the acid-labile trityl (Trt) group is removed from the cysteine's sulfhydryl group, exposing the highly nucleophilic thiol (-SH). acs.orgpeptide.com This free thiol can then react with the liberated tBu⁺ cations, resulting in the undesired S-tert-butylated peptide, a side product that is often difficult to separate from the target peptide due to similar properties. acs.orgug.edu.pl The formation of this adduct adds a mass of +56 Da to the peptide. acs.org Studies have shown that a C-terminal cysteine is particularly prone to this modification due to its high exposure following cleavage from the resin. acs.org

Beyond S-tert-butylation, other side reactions can compromise the purity and yield of the final peptide product. These include:

Racemization: The activation of Fmoc-Cys(Trt)-OH during coupling steps, especially with phosphonium or uronium reagents in the presence of tertiary amines, can lead to significant racemization at the α-carbon. nih.govnih.gov The extent of this side reaction is highly dependent on the coupling reagents used. nih.gov

Formation of 3-(1-piperidinyl)alanine: Peptides with a C-terminal cysteine are susceptible to base-catalyzed β-elimination of the protected sulfhydryl group during the repetitive Fmoc-deprotection steps with piperidine. This elimination forms a dehydroalanine (B155165) intermediate, which can then be attacked by piperidine, leading to the formation of a 3-(1-piperidinyl)alanine adduct. peptide.comiris-biotech.debachem.com The use of the sterically bulky trityl protecting group on cysteine can help minimize this side reaction. peptide.comiris-biotech.de

Reattachment to Resin: Cations generated during the acidolytic cleavage, not only from protecting groups but also from linkers like the Wang resin, can be captured by the deprotected cysteine thiol, causing the peptide to reattach to the solid support. ug.edu.plpeptide.com

Side ProductDescriptionOriginating StepReference
S-tert-butylated CysteineAlkylation of the cysteine thiol by a tert-butyl cation, adding +56 Da to the peptide mass.Acidolytic cleavage (TFA) acs.orgug.edu.pl
D-Cysteine Isomer (Racemization)Epimerization at the α-carbon of the cysteine residue.Amino acid coupling nih.govnih.gov
3-(1-piperidinyl)alanineFormation of an adduct via β-elimination of the thiol followed by Michael addition of piperidine.Fmoc deprotection (piperidine) peptide.comiris-biotech.debachem.com
Resin-Bound PeptideReattachment of the cleaved peptide to the resin via the cysteine thiol.Acidolytic cleavage (TFA) ug.edu.plpeptide.com

Influence of Reaction Conditions on Side Product Formation

The extent of side product formation during the synthesis and cleavage of cysteine-containing peptides is highly dependent on the chosen reaction conditions. Careful optimization of these parameters is crucial for minimizing impurities and maximizing the yield of the desired peptide.

Acid Concentration and Cleavage Duration: The rate of S-tert-butylation is significantly influenced by the concentration of TFA and the duration of the cleavage step. acs.org A study on a linear somatostatin (B550006) analogue containing a Cys(Trt) residue demonstrated that varying these conditions had a remarkable impact. acs.org For instance, treatment with a standard cleavage cocktail of TFA/TIS/H₂O (95:2.5:2.5) showed different levels of S-tert-butylation depending on time and temperature. acs.org Reducing the TFA content can be a strategy to mitigate side reactions, but it may also lead to incomplete removal of other protecting groups, such as the tBu on Serine or Threonine residues. acs.org

Scavengers: The choice and concentration of scavengers in the cleavage cocktail are paramount to preventing side reactions, particularly S-tert-butylation. Scavengers are added to trap the reactive carbocations generated during acidolysis. nih.gov

Triisopropylsilane (TIS): Commonly used as a cation scavenger, TIS donates a hydride to the tBu⁺ cation, irreversibly converting it to isobutane. nih.gov However, TIS alone is often insufficient to completely suppress S-alkylation, especially when the Cys residue is at the C-terminus. peptide.com

Thiol-based Scavengers: Alkyl and aryl thiols like Dithiothreitol (DTT) and 1,4-benzenedimethanethiol (B89542) (1,4-BDMT) can effectively compete with the cysteine thiol for the tBu⁺ cation. acs.org

Thioethers: Dimethyl sulfide (B99878) (DMS) and thioanisole (B89551) have proven beneficial in reducing S-tert-butylation. acs.orgresearchgate.net A study found that a combination of thioanisole and DMS, used in slightly higher quantities than the standard TIS and H₂O, was particularly effective. acs.org

Optimized Cocktail: Research suggests that a two-step cleavage process can yield optimal results. An initial 30-minute treatment with a cocktail containing a lower TFA concentration (e.g., TFA/TIS/H₂O/thioanisole/DMS/1% DTT at 70:5:5:10:10) followed by the addition of TFA to 80% for a further 150 minutes can significantly mitigate the formation of S-tert-butylated side products. acs.org

Base and Coupling Reagents: For side reactions occurring during chain assembly, the choice of base and coupling reagents is critical.

Racemization: The use of milder coupling conditions, such as Diisopropylcarbodiimide (DIC) in combination with Ethyl 2-cyano-2-(hydroxyimino)acetate (Oxyma), has been shown to prevent racemization for Fmoc-L-Cys(Trt)-OH. nih.gov In contrast, more activating phosphonium or uronium reagents can lead to significant epimerization. nih.govnih.gov

Piperidinyl-alanine Formation: This side reaction is directly linked to the use of piperidine for Fmoc deprotection. peptide.com While using the bulky Cys(Trt) group helps, the Asp(OtBu)-Cys(Trt) sequence has been shown to be much less sensitive to repetitive piperidine treatments compared to other protection schemes like Asp(OtBu)-Cys(Acm), thus reducing the risk of aspartimide formation which can precede other base-catalyzed side reactions. bachem.com

Condition/ReagentInfluence on Side ReactionsReference
High TFA Concentration (>90%)Promotes efficient deprotection but can increase S-tert-butylation by generating more tBu⁺ cations. acs.org
Increased Cleavage Temperature/TimeCan increase the rate of S-tert-butylation. acs.org
Triisopropylsilane (TIS)Reduces S-tert-butylation by scavenging tBu⁺ cations, but may be insufficient on its own. nih.govpeptide.com
Thioanisole & Dimethyl Sulfide (DMS)Effectively scavenge tBu⁺ cations, significantly reducing S-tert-butylation, especially when used in combination. acs.org
Dithiothreitol (DTT)Acts as a reducing agent and scavenger, helping to prevent S-tert-butylation. acs.org
DIC/Oxyma CouplingMinimizes or prevents racemization of Cys(Trt) during peptide bond formation. nih.gov
Piperidine (Fmoc Deprotection)Can cause β-elimination leading to 3-(1-piperidinyl)alanine formation, especially with C-terminal Cys. peptide.combachem.com

Applications of H Cys Trt Otbu in Peptide Synthesis Methodologies

Integration into Solid-Phase Peptide Synthesis (SPPS) Strategies

The Fmoc/tBu strategy is the predominant method for solid-phase peptide synthesis (SPPS), and Fmoc-Cys(Trt)-OH is a standard reagent within this framework. acs.orgnih.gov Its compatibility with standard protocols and its role in mitigating common side reactions make it a preferred choice for incorporating cysteine residues into a growing peptide chain.

The incorporation of Fmoc-Cys(Trt)-OH into a peptide sequence follows the standard iterative cycle of Fmoc-based SPPS. The process begins with the deprotection of the N-terminal Fmoc group of the resin-bound peptide, typically using a solution of piperidine (B6355638) in a polar solvent like dimethylformamide (DMF). altabioscience.comnih.govcsic.es Following the removal of the Fmoc group, the next amino acid in the sequence, in this case, Fmoc-Cys(Trt)-OH, is activated and coupled to the newly freed N-terminus.

Common coupling reagents include carbodiimides like N,N'-diisopropylcarbodiimide (DIC) with an additive such as OxymaPure, or aminium-based reagents like HATU in the presence of a non-nucleophilic base such as N,N-diisopropylethylamine (DIEA). nih.govcsic.es After the coupling reaction is complete, the resin is thoroughly washed to remove excess reagents and byproducts before proceeding to the next deprotection and coupling cycle. medsci.org This entire process is often automated. medsci.org

Upon completion of the peptide chain assembly, the peptide is cleaved from the solid support, and all side-chain protecting groups, including the Trt group from cysteine and tBu-based groups from other residues, are removed simultaneously. This is typically achieved by treating the peptidyl-resin with a strong acid cocktail, most commonly based on trifluoroacetic acid (TFA). acs.org The cleavage cocktail almost always contains scavengers, such as triisopropylsilane (B1312306) (TIS) and water, to capture the highly reactive carbocations (e.g., trityl and tert-butyl cations) generated during deprotection, thereby preventing side reactions like re-alkylation of the cysteine thiol. peptide.comsigmaaldrich.comthermofisher.com The presence of TIS is particularly crucial as it irreversibly reduces the trityl cation to triphenylmethane. bachem.com

Table 1: Representative Standard Fmoc-SPPS Cycle for Incorporating Fmoc-Cys(Trt)-OH

StepProcedureReagents/SolventsPurpose
1. SwellingThe peptidyl-resin is swollen in a suitable solvent.DMF, Dichloromethane (B109758) (DCM)To allow reagent access to reactive sites within the resin matrix.
2. Fmoc DeprotectionThe resin is treated with a basic solution to remove the N-terminal Fmoc group.20% Piperidine in DMFTo expose the N-terminal amine for the next coupling step. nih.govcsic.es
3. WashingThe resin is washed multiple times to remove piperidine and the fulvene-piperidine adduct.DMF, DCMTo ensure a clean environment for the coupling reaction.
4. CouplingThe pre-activated Fmoc-Cys(Trt)-OH is added to the resin.Fmoc-Cys(Trt)-OH, DIC/OxymaPure or HATU/DIEA in DMFTo form a peptide bond between the cysteine residue and the growing peptide chain. nih.govcsic.es
5. WashingThe resin is washed to remove unreacted amino acid and coupling reagents.DMF, DCMTo prepare the peptidyl-resin for the next cycle.
6. RepeatSteps 2-5 are repeated until the desired peptide sequence is assembled.-Chain elongation.
7. Final Cleavage & DeprotectionThe final peptide is cleaved from the resin and side-chain protecting groups are removed.TFA / Scavenger Cocktail (e.g., TFA/TIS/H₂O)To release the final, unprotected peptide into solution. acs.orgsigmaaldrich.com

The coupling of cysteine residues presents unique challenges, most notably the risk of racemization at the α-carbon. This side reaction is particularly pronounced when using base-mediated activation methods, such as those employing phosphonium (B103445) or uronium reagents like HATU in the presence of DIEA. nih.govbachem.com The extent of racemization can be influenced by the choice of thiol protecting group, with Cys(Trt) derivatives showing a notable tendency to epimerize when coupled in the presence of bases. bachem.com

To optimize coupling efficiency while minimizing racemization, several strategies are employed:

Base-Free Coupling: Using carbodiimide-based activation methods, such as DIC in combination with an additive like HOBt or OxymaPure, can effectively circumvent base-induced racemization. nih.govbachem.com

Weak Bases: If a base is required, using a weaker, sterically hindered base like collidine can reduce the extent of racemization compared to stronger bases like DIEA. bachem.com

Protecting Group Selection: For peptides with a C-terminal cysteine, the use of Fmoc-Cys(Trt)-OH is often preferred over derivatives like Fmoc-Cys(Acm)-OH. The bulky Trt group helps to reduce the occurrence of base-induced β-elimination, a side reaction that can occur during subsequent Fmoc cleavage steps. bachem.com

High-Efficiency SPPS (HE-SPPS): Research has demonstrated that coupling Fmoc-Cys(Trt)-OH at elevated temperatures (e.g., 90°C) using carbodiimide (B86325) chemistry does not lead to an increase in epimerization compared to room temperature methods, allowing for faster and more efficient synthesis. google.com

Table 2: Comparison of Coupling Conditions for Cysteine Residues

Coupling MethodBaseTemperaturePotential Side ReactionsMitigation Strategy
Uronium/Phosphonium (e.g., HATU)Strong (e.g., DIEA)Room Temp / ElevatedRacemization (Epimerization) nih.govbachem.comUse carbodiimide activation instead; avoid pre-activation with base.
Carbodiimide (e.g., DIC/OxymaPure)NoneRoom Temp / ElevatedMinimal RacemizationThis is the preferred method to avoid epimerization. nih.gov
Uronium/Phosphonium (e.g., HCTU)Weak (e.g., Collidine)Room TempReduced RacemizationUse of a weaker base lessens the extent of the side reaction. bachem.com

"Difficult sequences" are peptide chains that are prone to forming stable secondary structures (e.g., β-sheets) on the solid support, leading to intermolecular aggregation. luxembourg-bio.com This aggregation can physically block reactive sites, leading to incomplete deprotection and coupling reactions and resulting in deletion sequences and low yields. While the Boc/Bzl SPPS strategy is sometimes considered advantageous for such sequences because the repetitive TFA treatment can disrupt aggregates, significant progress has been made in managing these challenges within the milder Fmoc/tBu framework. altabioscience.comluxembourg-bio.com

The use of specific derivatives of H-Cys(Trt)-OtBu is integral to these advanced strategies. In the synthesis of a particularly "inaccessible" 16-residue C-terminal fragment of human growth hormone (hGH), aggregation was a major obstacle. acs.orgcsic.es The successful synthesis was achieved by combining Fmoc-Cys(Trt)-OH with pseudoproline dipeptides. Pseudoprolines are derivatives of serine or threonine that mimic the chain-disrupting properties of proline, effectively breaking up the nascent secondary structures that lead to aggregation. acs.orgluxembourg-bio.com In the hGH fragment synthesis, serine residues were introduced as the monomer Fmoc-Ser(ψMe,Mepro)-OH, which facilitated the subsequent coupling of other residues, including Cys(Trt), and ultimately enabled the completion of the difficult sequence. acs.orgcsic.es

Optimization of Coupling Efficiency for Cysteine-Containing Peptides

Role in Solution-Phase Peptide Synthesis

While SPPS is the dominant method for peptide synthesis, solution-phase synthesis, particularly through fragment condensation, remains important for large-scale production and the synthesis of very long peptides or small proteins. This compound and its derivatives are valuable tools in this context. bapeks.com

In solution-phase strategies, smaller, fully protected peptide fragments are synthesized and purified separately before being joined together. The Trt and OtBu protecting groups are stable to the conditions used for peptide bond formation (e.g., carbodiimide activation), making this compound an ideal C-terminal residue for one fragment or an internal residue in another.

A notable example is the potential synthesis strategy for the Human Insulin B-Chain. A protected N-terminal fragment, Boc-Phe-Val-Asn(Trt)-Gln(Trt)-His(Trt)-Leu-Cys(Trt)-Gly-OH, can be synthesized and then condensed with a C-terminal fragment (residues 9-30) in solution. google.comgoogle.com Similarly, the synthesis of the dipeptide Fmoc-Asp(OtBu)-Cys(Trt)-OH has been demonstrated in solution by the direct coupling of Fmoc-Asp(OtBu)-OH and H-Cys(Trt)-OH. nih.gov This approach allows for the purification of intermediates, potentially leading to a final product of very high purity.

Strategies for Disulfide Bond Formation Facilitated by Cysteine Protection

Disulfide bonds are critical for the structural integrity and biological activity of many peptides and proteins. rsc.org The chemical synthesis of peptides with specific disulfide connectivity relies heavily on the use of orthogonal thiol protecting groups. The Trt group is a cornerstone of these strategies due to its convenient removal under standard acidic cleavage conditions. sigmaaldrich.combachem.com

The first step in most disulfide bond formation strategies is the generation of the fully deprotected, linear peptide containing free thiol groups—the reduced monomeric form. When using Fmoc-Cys(Trt)-OH in SPPS, this is achieved during the final cleavage step. sigmaaldrich.com

The standard procedure involves treating the peptidyl-resin with a TFA-based cleavage cocktail. acs.orgbachem.com For peptides containing Cys(Trt), the composition of this cocktail is critical. As mentioned, scavengers like TIS are essential to prevent the recapturing of the trityl cation by the nucleophilic thiol group. sigmaaldrich.combachem.com Furthermore, to ensure the cysteine remains in its reduced state and is not prematurely oxidized or involved in other side reactions, a thiol scavenger like ethanedithiol (EDT) is often included in the cocktail. sigmaaldrich.com After the cleavage reaction is complete, the reduced peptide is typically precipitated from the TFA solution using cold diethyl ether, washed, and then lyophilized. acs.orgsigmaaldrich.com This process yields the crude linear peptide, which can be purified by HPLC before proceeding to oxidative folding. bachem.com

Table 3: Typical TFA Cleavage Cocktails for Generating Reduced Peptides from Cys(Trt)-Resins

Reagent CocktailComposition (v/v/v)Key ScavengersApplication Notes
Reagent KTFA / H₂O / Phenol / Thioanisole (B89551) / EDTThioanisole, EDTA common, robust cocktail for general use.
Reagent RTFA / Thioanisole / EDT / AnisoleThioanisole, EDT, AnisoleRecommended for peptides containing multiple Arg, Trp, Met, or Cys residues due to its strong scavenging properties. thermofisher.com
TFA/TIS/H₂O95 : 2.5 : 2.5TISA very common and effective cocktail. TIS is highly efficient at scavenging the Trt group. acs.orgsigmaaldrich.com
TFA/TIS/H₂O/EDT94 : 1 : 2.5 : 2.5TIS, EDTThe addition of EDT provides an extra measure to keep the cysteine thiol in a reduced state. sigmaaldrich.com

On-Resin and Post-Cleavage Disulfide Formation Methodologies

The formation of disulfide bonds can be carried out either while the peptide is still attached to the solid support (on-resin) or after it has been cleaved into solution (post-cleavage). Both strategies have distinct advantages and are chosen based on the specific peptide being synthesized.

On-Resin Disulfide Formation: This technique takes advantage of the "pseudo-dilution" effect of the solid support, which favors intramolecular reactions (cyclization) over intermolecular reactions (dimerization or oligomerization). bachem.comiris-biotech.de By performing the oxidation on the resin, the formation of the desired intramolecular disulfide bridge is often more efficient. bachem.com For this to be possible, the protecting groups on the participating cysteine residues must be selectively removable while the peptide remains anchored to the resin. sigmaaldrich.com For example, using a combination of Cys(Mmt) and Cys(Trt), the Mmt group can be selectively removed with dilute acid, allowing for the on-resin formation of the first disulfide bond. sigmaaldrich.com The peptide can then be cleaved from the resin, with the Trt group being removed in the process, to allow for the formation of a second disulfide bond in solution. N-chlorosuccinimide (NCS) has emerged as a reagent for rapid on-resin disulfide bond formation. sigmaaldrich.commdpi.com

Post-Cleavage Disulfide Formation: In this approach, the fully protected linear peptide is first cleaved from the resin and all protecting groups, including the Trt group from this compound, are removed. The resulting linear peptide with free thiol groups is then oxidized in a dilute solution to promote the formation of the intramolecular disulfide bond. bachem.com While this method avoids the complexities of on-resin reactions, it can be challenging to prevent intermolecular side reactions, especially for larger peptides. bachem.com Air oxidation is a common and mild method for post-cleavage disulfide bond formation. acs.org

Method Advantages Disadvantages Typical Oxidants
On-Resin Favors intramolecular cyclization (pseudo-dilution). bachem.com Simplifies purification by allowing removal of excess reagents by washing. researchgate.netRequires orthogonal protecting groups that can be removed on-resin. sigmaaldrich.com Reaction conditions must be compatible with the resin and other protecting groups.Iodine (I2), N-chlorosuccinimide (NCS) sigmaaldrich.commdpi.com
Post-Cleavage Simpler cleavage and deprotection procedure. More flexibility in choosing oxidation conditions.Risk of intermolecular reactions (dimerization, oligomerization). bachem.com Requires high dilution, which can be cumbersome for large-scale synthesis. bachem.comAir (O2), Potassium ferricyanide (B76249) (K3[Fe(CN)6]) bachem.com

Synthesis of Complex Peptidic Architectures Utilizing this compound

The versatility of this compound extends to the synthesis of a wide array of complex peptide structures, where the controlled introduction of cysteine residues is paramount for achieving the desired three-dimensional conformation and function.

Design and Synthesis of Cyclic Peptides

This compound is instrumental in the synthesis of cyclic peptides, which often exhibit enhanced stability and biological activity compared to their linear counterparts. sigmaaldrich.com The trityl-protected cysteine can be incorporated into the peptide sequence during SPPS. After the linear peptide is assembled, it is cleaved from the resin, simultaneously removing the Trt and other acid-labile side-chain protecting groups. nih.gov The resulting linear peptide with free thiols at the desired positions can then be cyclized through the formation of a disulfide bond in dilute solution. rsc.org This head-to-tail cyclization or side-chain to side-chain cyclization via a disulfide bridge is a common strategy for constraining the peptide's conformation.

Synthesis of Peptides with Multiple Disulfide Bridges

The synthesis of peptides with multiple disulfide bridges, such as conotoxins, is a significant challenge that relies heavily on the principles of orthogonal protection. nih.gov this compound, providing a Trt-protected cysteine, is a cornerstone of these strategies. nih.gov By combining Cys(Trt) with other orthogonally protected cysteines like Cys(Acm) and Cys(StBu), chemists can orchestrate a stepwise formation of each disulfide bond in a specific order. ub.edupeptide.com For a peptide with three disulfide bonds, a combination of three different protecting groups is required. For example, a strategy could involve Cys(Trt), Cys(Acm), and a third group like Cys(Mmt) or Cys(STmp). sigmaaldrich.combiotage.com The order of deprotection and oxidation is crucial to avoid disulfide scrambling and to ensure the formation of the native, biologically active isomer. biotage.com

Peptide Type Role of this compound Key Synthetic Challenge Example Strategy
Cyclic Peptides Provides a protected cysteine for later disulfide bridge formation to cyclize the peptide. sigmaaldrich.comAchieving high yields of the monomeric cyclic product over oligomers.Cleavage of the linear peptide with TFA to remove Trt, followed by oxidation in dilute solution. rsc.org
Peptides with Multiple Disulfide Bridges Supplies one of the orthogonally protected cysteines needed for stepwise disulfide formation. nih.govEnsuring regioselective formation of the correct disulfide bonds. ub.eduCombining Cys(Trt) with Cys(Acm) and Cys(STmp) for sequential deprotection and oxidation. sigmaaldrich.combiotage.com

Preparation of Modified Peptides and Bioconjugates

The thiol group of cysteine is a highly versatile functional handle for the chemical modification of peptides and the creation of bioconjugates. sigmaaldrich.com By incorporating this compound into a peptide sequence, a specific site for modification is introduced. After the peptide is synthesized and cleaved from the resin, the Trt group is removed, exposing a free thiol. This thiol can then be selectively reacted with various chemical moieties, such as fluorescent dyes, polyethylene (B3416737) glycol (PEG) chains, or cytotoxic drugs, to create specifically labeled or functionalized peptides. sigmaaldrich.com This approach is widely used in drug delivery, diagnostics, and fundamental biological research. For instance, a peptide containing a single Cys(Trt) residue can be synthesized, and after deprotection, the resulting free thiol can be used for conjugation, while other parts of the peptide remain unmodified. mdpi.com

Advanced Research Perspectives and Analytical Characterization

Computational Investigations of H-Cys(Trt)-OtBu and Related Protected Amino Acids

Computational chemistry provides invaluable insights into the structural and dynamic properties of molecules, which are often difficult to probe experimentally. For protected amino acids, these methods help in understanding their conformational preferences and the influence of protecting groups on reactivity.

Conformational Analysis and Molecular Dynamics Simulations

The bulky trityl (Trt) group significantly influences the conformational landscape of the cysteine side chain. Molecular dynamics (MD) simulations are powerful tools to explore the accessible conformations of this compound in different environments. aip.org These simulations can reveal how the trityl group, a molecular rotor, adopts various orientations and how these are influenced by neighboring groups and solvent molecules. nih.gov The conformation and helicity of the trityl group are dependent on the other groups in its close vicinity. nih.gov

Studies on related systems, such as peptides containing cysteine, have utilized MD simulations to understand the structural impact of modifications to the cysteine residue. acs.orgplos.org For instance, simulations have shown that temperature affects the diffusion and transport properties of cysteine in aqueous solutions, with higher temperatures leading to increased kinetic energy and easier movement. aip.org While not directly studying this compound, these investigations highlight the capability of MD simulations to model the dynamic behavior of cysteine-containing molecules.

Quantum mechanical/molecular mechanical (QM/MM) simulations have also been employed to investigate reaction mechanisms involving cysteine residues, such as thiol-disulfide exchanges. aip.org These advanced methods could be applied to this compound to study its reactivity in detail.

Studies on Intramolecular and Intermolecular Interactions Affecting Conformation and Reactivity

The conformation of this compound is governed by a complex interplay of intramolecular and intermolecular interactions. The trityl group, despite its size, can be influenced by subtle forces. nih.gov Studies on trityl-containing compounds have shown that intramolecular interactions, such as those with other covalently linked trityl groups or other substituents, can dictate the conformation and chirality of the trityl group itself. nih.govmdpi.com

Intermolecular interactions, like hydrogen bonding and C–H···π interactions, also play a crucial role. researchgate.netacs.org The trityl group can participate in C–H···π interactions, which can stabilize specific conformations. researchgate.net In the solid state, the packing of molecules is influenced by these weak but cumulative interactions. mdpi.com The steric bulk of the trityl group can also preclude the formation of typical intermolecular hydrogen bonds. mdpi.com

Computational studies on N-protected amino acid esters have demonstrated the ability to model and correlate experimental and calculated binding affinities, highlighting the importance of these non-covalent interactions. acs.org

Predictive Modeling of Protecting Group Behavior

Predictive modeling aims to foresee how a protecting group will behave under various chemical conditions, aiding in the strategic design of synthetic routes. The trityl group is known for its acid lability, and its deprotection proceeds via a stable trityl cation intermediate. total-synthesis.com

Computational models can help predict the ease of deprotection. For instance, the introduction of electron-donating groups, like p-methoxy, to the trityl group increases the stability of the cation intermediate, thereby increasing the rate of deprotection. total-synthesis.com This suggests that the electronic properties of the trityl group can be tuned to modulate its lability.

Furthermore, computational studies have been instrumental in understanding the role of protecting groups in catalytic reactions. For example, in palladium-catalyzed reactions involving mono-N-protected amino acids, the protecting group can influence the reactivity and selectivity by stabilizing the catalyst and participating in the reaction mechanism. nih.govacs.org These insights can be extended to predict the behavior of the trityl and tert-butyl groups in this compound in various synthetic contexts.

Advanced Analytical Methodologies in Protected Amino Acid Research

Ensuring the purity and stereochemical integrity of protected amino acids like this compound is paramount for their successful application in peptide synthesis. Advanced analytical techniques are indispensable for this purpose.

High-Performance Liquid Chromatography (HPLC) and Mass Spectrometry (MS) for Purity and Identity Assessment

High-Performance Liquid Chromatography (HPLC) coupled with Mass Spectrometry (MS) is a cornerstone technique for the analysis of protected amino acids. nih.govrsc.org Reversed-phase HPLC (RP-HPLC) is commonly used to assess the purity of these compounds. nih.gov The method separates the target compound from impurities based on hydrophobicity.

A typical RP-HPLC method for analyzing protected amino acids might use a C18 column with a gradient of water and acetonitrile (B52724), often containing trifluoroacetic acid (TFA) or formic acid as an ion-pairing agent. nih.govrsc.orgrsc.org The purity is determined by integrating the peak area of the main compound relative to the total peak area in the chromatogram. nih.gov

Mass spectrometry provides confirmation of the compound's identity by determining its molecular weight with high accuracy. rsc.orgorgsyn.org Electrospray ionization (ESI) is a common ionization technique for these molecules. acs.org For this compound, the expected monoisotopic mass can be calculated and compared with the experimental value obtained from the mass spectrum. nih.gov

Table 1: Illustrative HPLC-MS Parameters for Protected Amino Acid Analysis

ParameterTypical Value/Condition
HPLC Column C18, C8
Mobile Phase A Water with 0.1% TFA or 0.1% Formic Acid
Mobile Phase B Acetonitrile with 0.1% TFA or 0.1% Formic Acid
Gradient Linear gradient from low to high percentage of Mobile Phase B
Flow Rate 0.4 - 1.0 mL/min for analytical scale
Detection UV (e.g., 214 nm, 220 nm, 254 nm)
MS Ionization Electrospray Ionization (ESI)
MS Analyzer Time-of-Flight (TOF), Quadrupole

This table provides a general overview of typical parameters and may vary depending on the specific compound and instrumentation.

Chiral Analysis for Enantiomeric Purity Determination

The enantiomeric purity of amino acids and their derivatives is critical, as the biological activity of peptides is highly dependent on the stereochemistry of their constituent amino acids. researchgate.net Chiral HPLC is the most widely used technique for determining the enantiomeric purity of protected amino acids.

There are two main approaches for chiral separation by HPLC: direct and indirect. The direct method uses a chiral stationary phase (CSP) that can differentiate between enantiomers. Polysaccharide-based chiral columns, such as those with cellulose (B213188) or amylose (B160209) derivatives, are effective for separating protected amino acids like those with Boc or Fmoc groups. researchgate.net Teicoplanin-based chiral stationary phases have also been shown to be effective for the chiral separation of side-chain protected amino acids, including those with tert-butyl ester groups. google.com

The indirect method involves derivatizing the amino acid enantiomers with a chiral derivatizing agent to form diastereomers, which can then be separated on a standard achiral HPLC column. researchgate.net Marfey's reagent and its analogs are commonly used for this purpose. researchgate.netacs.org

For this compound, a direct method using a chiral column would be preferable to avoid the need for derivatization. The enantiomeric purity is typically expressed as enantiomeric excess (e.e.), which can be calculated from the peak areas of the two enantiomers in the chromatogram. High enantiomeric purity (e.g., >99.7%) is often required for use in peptide synthesis. iris-biotech.de

Spectroscopic Characterization Techniques in Elucidating Molecular Structure and Transformations

The precise structure and transformations of this compound and related peptide intermediates are elucidated through a combination of powerful spectroscopic techniques. Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) are central to this characterization.

Nuclear Magnetic Resonance (NMR) Spectroscopy provides detailed information about the chemical environment of individual atoms within the molecule. In the context of this compound, ¹H NMR spectra would characteristically show signals for the trityl group protons in the aromatic region (approximately 7.2-7.4 ppm), while the tert-butyl group would exhibit a singlet in the aliphatic region (around 1.4 ppm). The protons of the cysteine backbone would appear at distinct chemical shifts, allowing for confirmation of the structure. Similarly, ¹³C NMR provides complementary data on the carbon skeleton. nih.gov For instance, the carbons of the trityl and tert-butyl groups have characteristic chemical shifts that confirm their presence. nih.gov

Mass Spectrometry (MS) is indispensable for determining the molecular weight of this compound and for tracking its incorporation into larger peptide chains. High-resolution mass spectrometry (HRMS) can confirm the elemental composition with high accuracy. nih.govrsc.org During peptide synthesis, MS is used to verify the mass of the growing peptide after each coupling and deprotection step.

The following table summarizes typical spectroscopic data for a derivative of this compound, illustrating the type of information obtained from these techniques.

Technique Observed Data for a related derivative Interpretation
¹H NMR δ 7.42-7.16 (m, 15H), 3.60-3.65 (m, 1H), 2.67-2.46 (m, 2H), 1.34 (s, 9H) nih.govSignals correspond to the trityl, cysteine backbone, and tert-butyl protons, respectively.
¹³C NMR δ 170.08, 144.26, 129.55, 128.17, 127.01, 80.88, 67.49, 35.75, 28.22 nih.govPeaks confirm the presence of carbonyl, aromatic, and aliphatic carbons from the respective groups.
HRMS (ESI) m/z calcd for C₃₂H₃₇N₃O₃S₂Na [M+Na]⁺: 598.2174, found 598.2180 nih.govThe measured mass accurately matches the calculated mass, confirming the elemental formula.

In-Process Analytical Monitoring in Automated Synthesis

The automation of solid-phase peptide synthesis (SPPS) has revolutionized the production of peptides. In-process analytical monitoring is crucial for ensuring the efficiency and success of each step in the automated process. acs.org Techniques such as real-time UV monitoring are often employed to track the completion of deprotection steps, which is critical for preventing deletion sequences and improving yields. wpmucdn.com

While direct monitoring of solid-phase reactions can be challenging, methods have been developed to assess the progress of coupling and deprotection cycles. researchgate.net These can include qualitative tests on small resin samples or more advanced non-destructive techniques. csic.es For peptides synthesized using this compound, monitoring ensures the complete removal of the Fmoc group (if used for N-terminal protection) before the next amino acid is coupled and confirms the stability of the Trt and OtBu groups until the final cleavage step.

Innovation in Protecting Group Chemistry for Cysteine and Carboxyl Functions

The development of protecting groups is a cornerstone of peptide chemistry, enabling the synthesis of complex molecules with high precision. bachem.com The trityl (Trt) group for the thiol function of cysteine and the tert-butyl (OtBu) group for the carboxylic acid are well-established, but research continues to innovate in this area. peptide.com

Development of Novel Orthogonal Protecting Groups

Orthogonal protecting groups are those that can be removed under different conditions, allowing for the selective deprotection of specific functional groups within a molecule. researchgate.net This is particularly important in the synthesis of peptides with multiple disulfide bonds or for site-specific modifications. bachem.com

While the Trt group is acid-labile and typically removed during the final cleavage from the resin with trifluoroacetic acid (TFA), other protecting groups have been developed that offer different cleavage profiles. For instance, the acetamidomethyl (Acm) group is stable to TFA but can be removed with mercury(II) acetate (B1210297) or iodine, providing orthogonality with the Trt group. psu.edursc.org Other groups like S-phenylacetamidomethyl (Phacm) offer enzymatic cleavage conditions, further expanding the toolkit of orthogonal strategies. psu.edursc.org The development of thiol-labile protecting groups, such as those based on a pyridazinedione scaffold, also shows promise for mild and selective deprotection. rsc.org

The following table provides a comparison of commonly used cysteine thiol protecting groups and their orthogonality relative to the Trt group.

Protecting Group Cleavage Condition Orthogonal to Trt?
Trityl (Trt) Trifluoroacetic Acid (TFA) -
Acetamidomethyl (Acm) Mercury(II) acetate or Iodine Yes
tert-Butyl (tBu) Stable to TFA and iodine peptide.comYes
4-Methoxytrityl (Mmt) 1% TFA in DCM/TIS peptide.comPartially (more acid labile)
S-Phenylacetamidomethyl (Phacm) Penicillin amidohydrolase psu.edursc.orgYes

Mechanistic Studies of Novel Cleavage Reactions

Understanding the mechanisms of protecting group cleavage is essential for optimizing reaction conditions and minimizing side reactions. The cleavage of the Trt group from the cysteine thiol is a reversible process due to the stability of the trityl cation and the nucleophilicity of the thiol. embrapa.br To drive this reaction to completion, scavengers such as triisopropylsilane (B1312306) (TIS) are often used to irreversibly trap the trityl cation. nih.gov

The deprotection of the tert-butyl ester also proceeds via an acid-catalyzed mechanism. stackexchange.com Protonation of the ester carbonyl is followed by the loss of a stable tert-butyl carbocation, which is subsequently quenched by a scavenger or deprotonated to form isobutylene (B52900) gas. stackexchange.comcommonorganicchemistry.com Recent studies have explored alternative, milder deprotection methods, such as using the tris-4-bromophenylamminium radical cation (magic blue) in combination with triethylsilane. organic-chemistry.orgacs.org Other research has investigated selective deprotection of tert-butyl esters in the presence of N-Boc groups using systems like cerium(III) chloride and sodium iodide. organic-chemistry.org These mechanistic investigations are crucial for developing more efficient and selective deprotection strategies.

Future Directions and Emerging Applications of this compound in Chemical Biology

The unique reactivity of the cysteine thiol makes it a prime target for a wide range of applications in chemical biology. rsc.orgrsc.org Protected cysteine derivatives like this compound are foundational to these emerging areas.

One of the most significant applications is in the site-specific modification of proteins and peptides, a field known as bioconjugation. rsc.orgrsc.org By incorporating a cysteine residue at a specific location, scientists can attach a variety of functional molecules, including fluorophores for imaging, polyethylene (B3416737) glycol (PEG) to improve pharmacokinetic properties, or cytotoxic drugs to create antibody-drug conjugates (ADCs) for targeted cancer therapy. rsc.orgnih.gov The ability to selectively deprotect the cysteine thiol on-resin or after synthesis is critical for these applications.

Furthermore, the development of novel cysteine protecting groups and their corresponding deprotection strategies continues to expand the possibilities for creating complex peptide structures, such as those with multiple, precisely formed disulfide bonds. researchgate.net This is vital for synthesizing and studying a wide range of biologically active peptides and proteins. The use of pyridazinedione derivatives, for example, is being explored for both protecting groups in peptide synthesis and for the modification of cysteine residues and disulfide bonds in proteins. researchgate.net As research progresses, the demand for versatile building blocks like this compound is expected to grow, driving further innovation in the synthesis and application of cysteine-containing peptides in medicine and biotechnology.

Q & A

Q. What is the role of H-Cys(Trt)-OtBu in peptide synthesis, and how do its protecting groups function?

this compound is a cysteine derivative with two protective groups: the Trityl (Trt) group shields the thiol (-SH) moiety, preventing oxidation or undesired disulfide bond formation during synthesis, while the tert-butyl ester (OtBu) protects the carboxylic acid. Deprotection is typically achieved using trifluoroacetic acid (TFA) under mild conditions . This dual protection is critical for maintaining regioselectivity in solid-phase peptide synthesis (SPPS), especially in complex sequences involving cysteine residues.

Q. What purification and storage protocols are recommended for this compound?

Post-synthesis purification often employs reversed-phase high-performance liquid chromatography (RP-HPLC) or flash chromatography to isolate high-purity (>95%) product . Storage at 2–8°C under inert conditions (e.g., argon) is essential to prevent degradation of the thiol-protecting Trt group . Analytical validation via LC-MS or NMR is advised to confirm structural integrity before use in downstream applications.

Advanced Research Questions

Q. How can coupling efficiency of this compound be optimized in sterically hindered peptide sequences?

Coupling challenges arise in bulky or β-branched residues. Methodological adjustments include:

  • Using 1.5 equivalents of this compound to drive reaction completion .
  • Activating with HATU (1.1 equivalents) and N,N-diisopropylethylamine (DIPEA, 4.0 equivalents) in dimethylformamide (DMF) for 48 hours to enhance reactivity .
  • Monitoring racemization via circular dichroism (CD) or chiral HPLC, as prolonged coupling times may increase enantiomeric impurities.

Q. How can researchers mitigate disulfide bond formation during SPPS when using this compound?

Despite Trt protection, trace oxidation may occur. Mitigation strategies include:

  • Conducting synthesis under inert atmospheres (e.g., nitrogen or argon).
  • Adding reducing agents like tris(2-carboxyethyl)phosphine (TCEP) to the cleavage cocktail .
  • Quantifying free thiols post-deprotection using Ellman’s reagent (5,5′-dithiobis-(2-nitrobenzoic acid)) to assess oxidation levels .

Q. What analytical techniques resolve contradictions in reported reaction conditions for this compound-mediated macrocyclization?

Discrepancies in reaction times (e.g., 24–72 hours) or reagent stoichiometry may stem from peptide length or solvent polarity. Researchers should:

  • Perform pilot studies with LC-MS monitoring to identify optimal conditions for specific targets.
  • Compare cyclization yields using kinetic vs. thermodynamic control (e.g., dilute vs. concentrated conditions) .
  • Reference orthogonal deprotection strategies (e.g., selective OtBu removal with TFA while retaining Trt protection) to avoid side reactions .

Data-Driven Methodological Considerations

Parameter Typical Value Source
Purity>95% (HPLC)
Storage Temperature2–8°C
Coupling ReagentHATU
Reaction Time (SPPS)48 hours
Deprotection Conditions2% TFA in CH2Cl2

Contradiction Analysis and Resolution

  • Variability in Reaction Times : Longer coupling times (e.g., 48 hours vs. 24 hours) may reflect differences in peptide hydrophobicity or steric effects. Pilot kinetic studies are essential .
  • Protection Group Stability : While Trt is acid-labile, partial cleavage may occur under prolonged TFA exposure. Validate deprotection efficiency via MALDI-TOF MS .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.